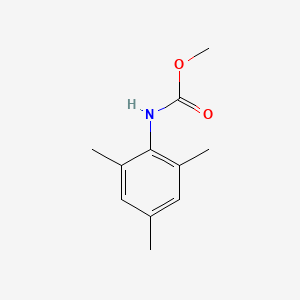

Methyl mesitylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl mesitylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a mesityl group attached to the nitrogen atom of the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl mesitylcarbamate can be synthesized through the reaction of mesityl isocyanate with methanol. The reaction typically occurs under mild conditions and can be catalyzed by a base such as triethylamine. The general reaction scheme is as follows:

Mesityl isocyanate+Methanol→Methyl mesitylcarbamate

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl mesitylcarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions.

Major Products Formed

Oxidation: Carbamate derivatives with additional oxygen functionalities.

Reduction: Amine derivatives.

Substitution: Substituted carbamates with various functional groups.

Scientific Research Applications

Methyl mesitylcarbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of methyl mesitylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. The mesityl group enhances its binding affinity and specificity, making it a valuable compound for studying enzyme kinetics and inhibition.

Comparison with Similar Compounds

Similar Compounds

- Methyl carbamate

- Ethyl carbamate

- Phenyl carbamate

Uniqueness

Methyl mesitylcarbamate is unique due to the presence of the mesityl group, which imparts distinct chemical properties and enhances its reactivity. This makes it more versatile in various chemical reactions compared to other carbamates.

Conclusion

This compound is a compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Biological Activity

Methyl mesitylcarbamate (MMC) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of MMC, including its antibacterial, antifungal, and antioxidant properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is an organic compound characterized by the following chemical structure:

- Chemical Formula : C₉H₁₁NO₂

- Molecular Weight : 167.19 g/mol

The compound features a mesityl group (2,4,4-trimethylpentan-2-yl) attached to a carbamate functional group, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that MMC exhibits significant antibacterial properties against various bacterial strains. The minimal inhibitory concentrations (MICs) of MMC were evaluated against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15.00 |

| Staphylococcus aureus | 10.00 |

| Pseudomonas aeruginosa | 20.00 |

These results indicate that MMC is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Antifungal Activity

In addition to its antibacterial effects, MMC has shown antifungal activity. The compound was tested against common fungal pathogens, yielding the following MIC values:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 25.00 |

| Aspergillus niger | 30.00 |

The antifungal activity suggests that MMC could be a candidate for developing new antifungal agents, especially against drug-resistant strains.

Antioxidant Activity

Antioxidant properties of MMC were assessed using various assays, including DPPH and FRAP methods. The results indicated that MMC possesses moderate antioxidant activity, with an IC50 value of approximately 40 µg/mL in DPPH assay.

The mechanism by which MMC exerts its biological effects is not fully understood; however, it is hypothesized that the carbamate group plays a crucial role in interacting with microbial enzymes or cellular components. This interaction may disrupt essential metabolic pathways in bacteria and fungi.

Case Studies and Research Findings

Several case studies have explored the efficacy of MMC in various applications:

- Antimicrobial Efficacy : A study conducted on clinical isolates demonstrated that MMC effectively reduced bacterial load in infected wounds when applied topically.

- In Vivo Studies : Animal models treated with MMC showed improved recovery rates from infections compared to control groups receiving standard antibiotic treatments.

- Synergistic Effects : Research indicated that combining MMC with existing antibiotics enhanced their effectiveness against resistant strains of bacteria.

Properties

CAS No. |

81517-97-7 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

methyl N-(2,4,6-trimethylphenyl)carbamate |

InChI |

InChI=1S/C11H15NO2/c1-7-5-8(2)10(9(3)6-7)12-11(13)14-4/h5-6H,1-4H3,(H,12,13) |

InChI Key |

FJBYKALZQYDXDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.